Epothilone C

Vue d'ensemble

Description

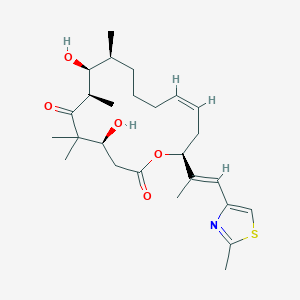

Epothilone C is a natural product belonging to the epothilone family, which are 16-membered macrolide compounds. These compounds were initially isolated from the myxobacterium Sorangium cellulosum. Epothilones have garnered significant attention due to their potent anticancer properties, which are similar to those of taxanes but with better water solubility and fewer adverse effects .

Mécanisme D'action

Target of Action

Epothilone C, also known as Desoxyepothilone A, primarily targets microtubules in cells . Microtubules are essential components of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, in cell division .

Mode of Action

This compound interacts with its target, the microtubules, by binding to the αβ-tubulin heterodimer subunit . This binding decreases the rate of αβ-tubulin dissociation, thereby stabilizing the microtubules . This compound can also induce tubulin polymerization into microtubules without the presence of GTP . This interaction leads to the formation of microtubule bundles throughout the cytoplasm . Furthermore, this compound causes cell cycle arrest at the G2-M transition phase, leading to cytotoxicity and eventually cell apoptosis .

Biochemical Pathways

The principal biochemical pathway affected by this compound is the microtubule function . By inhibiting microtubule function, this compound prevents cells from properly dividing . This inhibition of cell division is a key mechanism by which this compound exerts its anti-cancer effects .

Pharmacokinetics

One study on a similar compound, kos-862 (epothilone d), showed that the pharmacokinetics were linear with proportional increases in mean cmax and auctot as a function of dose . The half-life was reported to be between 0.2 and 0.6 hours across dose levels . More research is needed to fully understand the ADME properties of this compound and Desoxyepothilone A.

Result of Action

The primary result of this compound’s action is the inhibition of cell division , leading to cell apoptosis . This is due to its ability to stabilize microtubules and cause cell cycle arrest at the G2-M transition phase . This makes this compound a potent anti-cancer agent, particularly against refractory tumors .

Action Environment

It’s known that the efficacy of similar compounds can be influenced by factors such as the presence of other drugs, the patient’s health status, and genetic factors

Analyse Biochimique

Biochemical Properties

Epothilone C plays a significant role in biochemical reactions. It interacts with tubulin, a globular protein, and other biomolecules . The principal mechanism of the Epothilone class, including this compound, is the inhibition of microtubule function . Microtubules are essential to cell division, and Epothilones, therefore, stop cells from properly dividing .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by interfering with cell division . It impacts cell signaling pathways, gene expression, and cellular metabolism . The cytotoxic effects of Epothilones, including this compound, are mediated by the stabilization of microtubule dynamics .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to the αβ-tubulin heterodimer subunit . Once bound, the rate of αβ-tubulin dissociation decreases, thus stabilizing the microtubules . Furthermore, this compound has also been shown to induce tubulin polymerization into microtubules without the presence of GTP . This leads to cytotoxicity and eventually cell apoptosis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Epothilone C involves complex organic reactions. One of the notable synthetic routes includes the use of ring-closing alkyne metathesis followed by Lindlar reduction to achieve the desired macrolide structure . The process requires precise control of reaction conditions to ensure the correct stereochemistry and functional group placement.

Industrial Production Methods: Industrial production of this compound can be challenging due to the low yield from natural sources. Advances in biotechnology have enabled the heterologous production of this compound using engineered microbial strains. For instance, Schlegelella brevitalea has been used to produce this compound through whole-cell biotransformation, achieving high conversion rates .

Analyse Des Réactions Chimiques

Types of Reactions: Epothilone C undergoes various chemical reactions, including:

Oxidation: Catalyzed by cytochrome P450 enzymes, converting this compound to Epothilone A and B.

Reduction: Lindlar reduction is used in the synthetic route to achieve the desired macrolide structure.

Substitution: Functional group modifications to enhance biological activity and solubility.

Common Reagents and Conditions:

Oxidation: Cytochrome P450 enzymes and appropriate redox partners.

Reduction: Lindlar catalyst and hydrogen gas.

Substitution: Various organic reagents depending on the desired modification.

Major Products:

Epothilone A and B: Resulting from the oxidation of this compound.

Modified Epothilone Derivatives: Achieved through substitution reactions to enhance therapeutic properties.

Applications De Recherche Scientifique

Epothilone C has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a model compound for studying complex organic synthesis and reaction mechanisms.

Industry: Utilized in the development of novel anticancer drugs and therapeutic agents.

Comparaison Avec Des Composés Similaires

Epothilone C is often compared to other members of the epothilone family and taxanes:

Epothilone A and B: Similar in structure but differ in their functional groups and biological activity.

Taxanes (e.g., Paclitaxel): Both epothilones and taxanes stabilize microtubules, but epothilones have better water solubility and fewer adverse effects.

Ixabepilone: A semisynthetic derivative of Epothilone B, approved for the treatment of advanced breast cancer.

This compound stands out due to its unique chemical structure and potential for modification to enhance therapeutic properties.

Propriétés

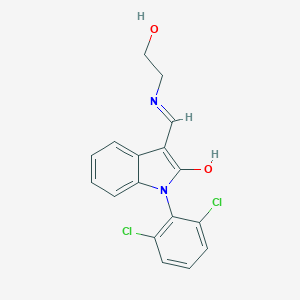

IUPAC Name |

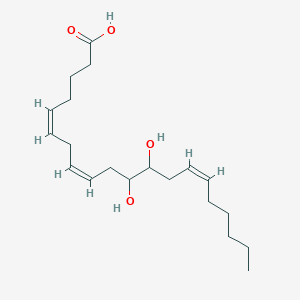

4,8-dihydroxy-5,5,7,9-tetramethyl-16-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-1-oxacyclohexadec-13-ene-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H39NO5S/c1-16-11-9-7-8-10-12-21(17(2)13-20-15-33-19(4)27-20)32-23(29)14-22(28)26(5,6)25(31)18(3)24(16)30/h8,10,13,15-16,18,21-22,24,28,30H,7,9,11-12,14H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEFZAMRWPCMWFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC=CCC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC2=CSC(=N2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H39NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30699502 | |

| Record name | 4,8-Dihydroxy-5,5,7,9-tetramethyl-16-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-1-oxacyclohexadec-13-ene-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30699502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186692-73-9 | |

| Record name | 4,8-Dihydroxy-5,5,7,9-tetramethyl-16-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-1-oxacyclohexadec-13-ene-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30699502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Epothilone C?

A1: this compound exerts its anticancer activity by stabilizing microtubules, similar to paclitaxel (Taxol). [] This stabilization disrupts the normal dynamics of microtubules, which are crucial for cell division, leading to mitotic arrest and ultimately cell death. []

Q2: How does this compound's interaction with microtubules differ from that of paclitaxel?

A2: While both this compound and paclitaxel stabilize microtubules, their binding sites and mechanisms differ. This difference makes this compound an attractive potential therapeutic option for patients with tumors resistant to paclitaxel. [, ]

Q3: Does the C12-C13 epoxide group present in Epothilone A and B significantly contribute to microtubule binding compared to the C12-C13 double bond in this compound?

A3: Research suggests the C12-C13 epoxide is not essential for activity. Studies with 12,13-desoxyepothilone B, lacking the epoxide, show comparable or even improved potency compared to Epothilone A and B, highlighting the significance of the overall molecular structure for microtubule binding. [, , ]

Q4: What is the molecular formula and weight of this compound?

A4: Unfortunately, the provided research excerpts do not explicitly state the molecular formula and weight of this compound.

Q5: Where can I find spectroscopic data for this compound?

A5: Several research papers mention using NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) data for structural elucidation of this compound and its analogs. [, , ] Refer to publications focusing on isolation, characterization, and synthesis of these compounds for detailed spectroscopic data.

Q6: How does modifying the C2 position of the thiazole ring in this compound affect its activity?

A6: The C2 position of the thiazole ring demonstrates a degree of flexibility for modifications without abolishing activity. Research shows that introducing certain substitutions at this position can improve esterase stability and retain or even enhance cytotoxic activity. []

Q7: Can the macrocycle size in this compound be altered without affecting its activity?

A7: Studies synthesizing 14-, 15-, 17-, and 18-membered ring analogs of Epothilone A showed drastically reduced activity compared to the natural 16-membered ring. [, ] These findings suggest that the tubulin binding site exhibits high specificity for the natural ring size of Epothilones.

Q8: Does introducing a fluorine atom at the C26 position enhance the activity of Epothilone analogs?

A8: Yes, introducing a trifluoromethyl group at the C26 position has resulted in analogs like Fludelone that demonstrate enhanced antitumor activity compared to other Epothilone analogs, including 12,13-desoxyepothilone B. [, ]

Q9: What is known about the stability of this compound?

A9: The provided research excerpts do not offer detailed information regarding the stability of this compound under various conditions.

Q10: Which cell lines are particularly sensitive to this compound and its analogs?

A12: Research shows promising results with Epothilone analogs in various cancer cell lines, including those derived from lung, colon, breast, and ovarian cancers. [, ] Notably, Fludelone, a trifluoro-substituted analog, exhibited potent activity against ovarian cancer cell lines. []

Q11: What is the efficacy of Epothilone analogs in multidrug-resistant (MDR) tumor models?

A13: Studies indicate that certain Epothilone analogs, such as 12,13-desoxyepothilone B and Fludelone, are effective in inhibiting the growth of MDR tumor cells, even in cases where paclitaxel shows limited efficacy. [, ] This suggests their potential in overcoming MDR mechanisms.

Q12: Are there known mechanisms of resistance to this compound?

A14: Research has identified a potential mechanism of resistance related to alterations in γ-actin. [, ] Leukemia cells resistant to desoxyepothilone B showed mutations in γ-actin and a decrease in its expression. [] Introducing these mutant γ-actin forms into other cells conferred resistance to antimicrotubule agents, suggesting a novel resistance mechanism. []

Q13: Can this compound be produced in organisms other than Sorangium cellulosum?

A15: Yes, researchers have successfully expressed the epothilone biosynthetic gene cluster in heterologous hosts like Escherichia coli and Myxococcus xanthus. [, ] This breakthrough enables further investigation of the biosynthetic pathway and the potential for producing novel Epothilone analogs. [, ]

Q14: What is the role of the cytochrome P450 enzyme EpoK in Epothilone biosynthesis?

A16: EpoK catalyzes the epoxidation of Epothilones C and D to A and B, respectively. [] Inhibiting or manipulating EpoK activity can alter the production ratio of different Epothilone congeners. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![26-Hydroxy-3,6,13,14,19-pentamethyl-25,27-dioxa-23-azaoctacyclo[11.10.3.117,21.01,14.03,12.04,9.017,23.024,26]heptacos-6-ene-8,11-dione](/img/structure/B223265.png)

![N-[2-(1-Adamantyl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B223335.png)

![N-[1-(1-Adamantyl)propyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B223343.png)